4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C12H15NO3 This compound is characterized by the presence of an amino group attached to a 3-ethylphenyl ring and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethylphenylamine and succinic anhydride.
Reaction: The 3-ethylphenylamine is reacted with succinic anhydride in the presence of a suitable solvent such as dichloromethane or toluene.
Conditions: The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the compound can yield this compound derivatives with additional oxo groups.
Reduction: Reduction can produce 4-[(3-Ethylphenyl)amino]-4-hydroxybutanoic acid.
Substitution: Substitution reactions can result in various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxo group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(3-Methylphenyl)amino]-4-oxobutanoic acid: Similar structure with a methyl group instead of an ethyl group.
4-[(3-Phenyl)amino]-4-oxobutanoic acid: Lacks the ethyl group on the phenyl ring.
4-[(3-Isopropylphenyl)amino]-4-oxobutanoic acid: Contains an isopropyl group instead of an ethyl group.
Uniqueness
4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s interaction with molecular targets, making it distinct from similar compounds.
Properties
IUPAC Name |
4-(3-ethylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12(15)16/h3-5,8H,2,6-7H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJIRCVZHFGXPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358334 |
Source
|
Record name | 4-(3-Ethylanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550312-50-0 |
Source
|
Record name | 4-(3-Ethylanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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